![molecular formula C7H18Cl2N2 B096639 2-Piperidineethanamine CAS No. 15932-66-8](/img/structure/B96639.png)
2-Piperidineethanamine
Overview
Description
2-Piperidineethanamine, also known as 2-(Aminomethyl)piperidine, is a heterocyclic compound . It has the empirical formula C6H14N2 and a molecular weight of 114.19 . It is used as a building block in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of six membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .
Chemical Reactions Analysis
Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . For example, N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole ‘nitazene’ opioids, has been identified and characterized in an online-sourced powder and in biological samples from a patient seeking help for detoxification .
Physical And Chemical Properties Analysis
Piperidine is a heterocyclic compound with the molecular formula (CH2)5NH . It has a refractive index of n20/D 1.4854 and a density of 0.9406 g/mL at 25 °C . It is used as a building block and reagent in synthesizing organic compounds .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
2-Piperidineethanamine serves as a foundational building block in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of drugs due to the presence of the piperidine ring, a common element in many FDA-approved medications . The versatility of 2-Piperidineethanamine allows for the creation of a wide range of therapeutic agents, including those with antiviral, antimicrobial, and anti-inflammatory properties.
Development of Anticancer Agents
Research has shown that derivatives of 2-Piperidineethanamine can be utilized in the development of anticancer drugs. These compounds exhibit pharmacophoric features that are crucial in the fight against cancer, providing a pathway for the design of novel oncological treatments .
Antimicrobial Applications
The piperidine moiety of 2-Piperidineethanamine is instrumental in the development of antimicrobial agents. Its derivatives have been found to possess significant activity against a variety of microbial threats, which is essential for addressing antibiotic resistance .
Analgesic and Anti-inflammatory Uses
Compounds derived from 2-Piperidineethanamine have been employed as analgesics and anti-inflammatory agents. Their effectiveness in reducing pain and inflammation makes them valuable in the treatment of chronic pain conditions and inflammatory diseases .
Neuroprotective Effects
There is growing interest in the potential neuroprotective effects of 2-Piperidineethanamine derivatives. These compounds are being explored for their ability to safeguard neuronal health, which could lead to breakthroughs in the treatment of neurodegenerative disorders .
Antipsychotic Medications
The structural properties of 2-Piperidineethanamine contribute to the creation of antipsychotic drugs. Its derivatives can modulate neurotransmitter systems in the brain, offering therapeutic benefits for individuals with psychiatric disorders .
Mechanism of Action
Target of Action
2-Piperidineethanamine, also known as N-(2-Aminoethyl)piperidine , is a derivative of piperidine, a six-membered ring with one nitrogen atom Piperidine derivatives are known to interact with various targets, including receptors in the central nervous system (cns), cardiovascular system (cvs), and gastrointestinal tract (git) .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects . These effects are likely due to the interaction of these compounds with their respective targets, leading to changes in cellular signaling and function.
Biochemical Pathways
For instance, piperine, a piperidine derivative, has been reported to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that piperidine derivatives may influence pathways related to oxidative stress, apoptosis, inflammation, and drug metabolism.
Result of Action
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects . These effects suggest that 2-Piperidineethanamine may have similar activities, although further studies are needed to confirm this.
Future Directions
Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJVQXLBZUEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidineethanamine | |
CAS RN |
15932-66-8 | |
Record name | NSC 143025 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC143025 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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